molecular formula C5H4BrNO3S B1281078 5-Bromopyridine-3-sulfonic acid CAS No. 62009-34-1

5-Bromopyridine-3-sulfonic acid

Cat. No. B1281078
Key on ui cas rn: 62009-34-1
M. Wt: 238.06 g/mol
InChI Key: SMLXJWRGAHUNNM-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

A mixture of 5-bromo-pyridine-3-sulfonic acid (Example B.2 step 1) (7.14 g, 30 mmol), phosphorus pentachloride (9.68 g, 47 mmol) and phosphorus oxychloride (20 mL) was heated to reflux for 4 h (according to J. Org. Chem. 1989, 54(2), 389. ). The reaction mixture was concentrated to dryness to give a yellow semisolid, dissolved in ice water and tert-butyl-methyl-ether, and cautiously added sat. NaHCO3-sol. until neutralized, saturated with solid NaCl, separated phases, dried organic layer over Na2SO4. Removal of the solvent in vacuum gave the title compound as a yellow solid (7.57 g, 98%). MS (EI) 254.9 [(M)+], 256.9 [(M+2)+] and 258.9 [(M+4)+]; mp 64° C.
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8]([OH:11])(=O)=[O:9])[CH:5]=[N:6][CH:7]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:13].P(Cl)(Cl)(Cl)=O.C([O-])(O)=O.[Na+].[Na+].[Cl-]>C(OC)(C)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([Cl:13])(=[O:11])=[O:9])[CH:5]=[N:6][CH:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
7.14 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)O
Step Two
Name
Quantity
9.68 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h (according to J. Org. Chem. 1989, 54(2), 389. )
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a yellow semisolid
CUSTOM
Type
CUSTOM
Details
separated phases, dried organic layer over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.57 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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